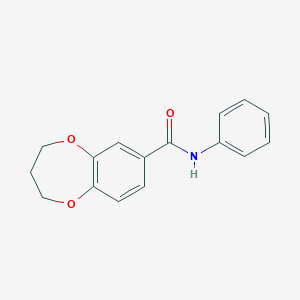

N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-16(17-13-5-2-1-3-6-13)12-7-8-14-15(11-12)20-10-4-9-19-14/h1-3,5-8,11H,4,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHKORHHVTXTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49732376 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenylamine derivative with a benzodioxepine precursor. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity The 4-cyanophenyl analog () introduces a polar cyano group, which may enhance solubility and binding affinity to polar enzyme pockets compared to the parent compound’s unsubstituted phenyl group. The benzoxadiazole sulfonamide derivative () incorporates a sulfonamide group and a benzoxadiazole moiety, which are common in protease inhibitors and anti-infective agents. The benzofuran analog () replaces the phenyl group with a 3-methyl-2-benzofuran, a structural feature associated with enhanced metabolic stability in other drug candidates .

Synthetic Accessibility

- The synthesis of benzodioxepine carboxamides typically involves cyclization and amidation steps. highlights methods for dithiazepine derivatives, suggesting that similar strategies could apply to benzodioxepines, though yields and purity may vary with substituent complexity .

Biological Activity

N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide (commonly referred to as N-phenyl benzodioxepine) is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Before delving into the biological activities, it is essential to understand the chemical properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 67869-90-3 |

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | N-(7-carboxamide)-3,4-dihydro-2H-1,5-benzodioxepine |

| InChI Key | LCSVYSVGXQQHSI-UHFFFAOYSA-N |

The biological activity of N-phenyl benzodioxepine is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. Inhibition of DPP-IV can enhance insulin sensitivity and lower blood glucose levels, making it a candidate for diabetes treatment .

- Antioxidant Activity : Research indicates that compounds within the benzodioxepine family exhibit antioxidant properties. This activity helps mitigate oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

- Neuroprotective Effects : Some studies suggest that benzodioxepines may have neuroprotective effects against neurodegenerative diseases. This is likely due to their ability to modulate neurotransmitter systems and reduce inflammation in neural tissues .

Antidiabetic Activity

A study highlighted the effectiveness of derivatives of benzodioxepines in inhibiting DPP-IV activity. For instance, a specific derivative demonstrated over 80% inhibition at a dosage of 3 mg/kg within 24 hours, comparable to established antidiabetic drugs like omarigliptin .

Antioxidant Properties

In vitro assays on various benzodioxepine derivatives have shown significant antioxidant activity. For example, the compounds were tested using DPPH and ABTS assays, demonstrating their potential as natural antioxidants that could be beneficial in preventing oxidative damage in cells .

Case Study 1: DPP-IV Inhibitors

In a recent study focusing on the design of DPP-IV inhibitors derived from natural products, several derivatives including N-phenyl benzodioxepine were synthesized and tested for their potency. The most promising compound showed an IC50 value around 2.0 nM, indicating strong potential for therapeutic use in managing type 2 diabetes .

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of benzodioxepine derivatives in models of Alzheimer's disease. The results indicated that these compounds could significantly reduce amyloid-beta toxicity in neuronal cells, suggesting a mechanism by which they may protect against cognitive decline associated with aging .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, and what reagents are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between the benzodioxepine core and a phenylcarboxamide group. Key reagents include:

- Activating agents : Carbodiimides (e.g., EDC, DCC) or LiH for amide bond formation.

- Solvents : Polar aprotic solvents like DMF or DMSO to enhance reactivity.

- Bases : Na₂CO₃ or triethylamine to maintain pH during reaction .

- Example Protocol : React 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid with aniline derivatives in DMF using LiH as a base at 60–80°C for 12–24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm substitution patterns (e.g., phenyl group integration in -NMR, carbonyl signals in -NMR).

- HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water gradient).

- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H] peaks).

- X-ray crystallography : Resolve crystal structure for absolute configuration validation (if crystallizable) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.

- Waste disposal : Follow institutional guidelines for halogenated/organic waste.

- Emergency procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid skin contact (S24/25 guidelines) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors).

- MD simulations : Run GROMACS or AMBER to study binding stability over time.

- QSAR models : Corrogate substituent effects (e.g., phenyl vs. halogenated analogs) on activity .

- Example : Docking studies with cytochrome P450 isoforms could predict metabolic stability .

Q. What strategies resolve contradictions in bioactivity data across different assays?

- Methodological Answer :

- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines).

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorometric vs. colorimetric readouts).

- Control experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity .

- Data normalization : Use Z-factor or signal-to-noise ratios to quantify assay reliability .

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

- Methodological Answer :

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids.

- Catalyst optimization : Use immobilized lipases or recyclable Pd catalysts for coupling steps.

- Waste reduction : Employ flow chemistry to minimize solvent use .

- Example : Microwave-assisted synthesis reduces reaction time and energy consumption .

Q. What analytical challenges arise in detecting degradation products or isomers?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.